molecular formula C10H8Br2N6O B12805364 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- CAS No. 91211-34-6

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-

Cat. No.: B12805364
CAS No.: 91211-34-6
M. Wt: 388.02 g/mol
InChI Key: QUAYEGFIVVYSFW-UHFFFAOYSA-N
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Description

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield

    Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity

    Safety: Handling of hazardous reagents and by-products

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:

    Oxidation: Conversion of amine groups to nitroso or nitro groups

    Reduction: Reduction of nitroso groups to amines

    Substitution: Replacement of bromine atoms with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic applications

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:

    Molecular Targets: Enzymes, receptors, or nucleic acids

    Pathways: Inhibition or activation of specific biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring

    Nitroso Derivatives: Compounds containing nitroso groups

    Brominated Aromatics: Compounds with bromine atoms on aromatic rings

Uniqueness

2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

91211-34-6

Molecular Formula

C10H8Br2N6O

Molecular Weight

388.02 g/mol

IUPAC Name

4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17)

InChI Key

QUAYEGFIVVYSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br

Origin of Product

United States

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